AcSerLeuAsnPhe(CHOHCH2)ProIleOMe

Description

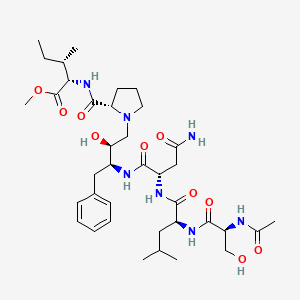

AcSerLeuAsnPhe(CHOHCH2)ProIleOMe is a synthetic peptide derivative featuring a unique structural motif. The compound comprises a hexapeptide backbone with an acetylated serine (Ac-Ser) at the N-terminus and a methyl ester (OMe) at the C-terminal isoleucine residue. A critical modification is the cyclohexanol ethyl group [(CHOHCH2)] attached to the phenylalanine (Phe) side chain, which introduces conformational rigidity and enhances hydrophobicity. This modification is hypothesized to improve metabolic stability and membrane permeability, making it a candidate for therapeutic applications such as protease inhibition or receptor targeting .

The sequence breakdown is as follows:

- Ac-Ser: Acetylation protects against N-terminal degradation.

- Leu-Asn-Phe(CHOHCH2): A central tripeptide with a modified Phe residue. The cyclohexanol ethyl group may stabilize β-turn structures.

- Pro-Ile-OMe: Proline induces structural constraints, while the methyl ester enhances lipophilicity.

Properties

CAS No. |

127231-45-2 |

|---|---|

Molecular Formula |

C37H59N7O10 |

Molecular Weight |

761.9 g/mol |

IUPAC Name |

methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate |

InChI |

InChI=1S/C37H59N7O10/c1-7-22(4)32(37(53)54-6)43-36(52)29-14-11-15-44(29)19-30(47)25(17-24-12-9-8-10-13-24)40-34(50)27(18-31(38)48)42-33(49)26(16-21(2)3)41-35(51)28(20-45)39-23(5)46/h8-10,12-13,21-22,25-30,32,45,47H,7,11,14-20H2,1-6H3,(H2,38,48)(H,39,46)(H,40,50)(H,41,51)(H,42,49)(H,43,52)/t22-,25-,26-,27-,28-,29-,30-,32-/m0/s1 |

InChI Key |

OZXURBBJHFLDSZ-VLDKAQFRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcSerLeuAsnPhe(CHOHCH2)ProIleOMe involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through condensation reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable production of peptides. These machines automate the repetitive steps of peptide synthesis, including coupling, washing, and deprotection .

Chemical Reactions Analysis

Types of Reactions

AcSerLeuAsnPhe(CHOHCH2)ProIleOMe can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, hydroxide ions

Electrophiles: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

AcSerLeuAsnPhe(CHOHCH2)ProIleOMe has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.

Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of AcSerLeuAsnPhe(CHOHCH2)ProIleOMe involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their activity .

Comparison with Similar Compounds

Key Observations :

- The higher PSA of the target compound may reduce membrane permeability but improve aqueous solubility.

- The density and boiling point are comparable, suggesting similar packing efficiency and thermal stability.

Research Findings and Implications

- Therapeutic Potential: The structural modifications position this compound as a candidate for targeting hydrophobic binding pockets (e.g., in oncology or neurology).

- Limitations : Experimental data for the target compound are scarce; most insights are extrapolated from analogs like AcLeuAsnLeu(CHOHCH2)ProIleOMe .

Notes

- Further studies are needed to validate biological activity, pharmacokinetics, and synthetic scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.